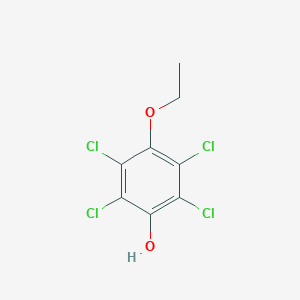

2,3,5,6-Tetrachloro-4-ethoxyphenol

Description

Properties

CAS No. |

65824-96-6 |

|---|---|

Molecular Formula |

C8H6Cl4O2 |

Molecular Weight |

275.9 g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-4-ethoxyphenol |

InChI |

InChI=1S/C8H6Cl4O2/c1-2-14-8-5(11)3(9)7(13)4(10)6(8)12/h13H,2H2,1H3 |

InChI Key |

CIEYYOKARNBKGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies of 2,3,5,6 Tetrachloro 4 Ethoxyphenol

Regioselective Chlorination Strategies for Phenolic Precursors

The introduction of four chlorine atoms onto a phenolic ring requires robust chlorination methods. The regiochemical outcome is highly dependent on the directing effects of the substituents already present on the ring (hydroxyl and ethoxy groups) and the chosen chlorinating agent and conditions.

One potential pathway involves the exhaustive chlorination of 4-ethoxyphenol (B1293792). The ethoxy and hydroxyl groups are both ortho-, para-directing. Since the para position is blocked by the ethoxy group, chlorination is directed to the ortho positions (2 and 6). Subsequent chlorination would then occur at the remaining meta positions (3 and 5) to yield the desired 2,3,5,6-tetrachloro product. However, achieving this specific isomer with high selectivity is challenging. The reaction of phenol (B47542) with chlorine typically proceeds in a stepwise manner, initially forming 2- and 4-chlorophenol (B41353), followed by dichlorinated and trichlorinated products like 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol (B30397). nih.gov Controlling the reaction to produce a single, highly chlorinated isomer is difficult and often results in a mixture of products with varying degrees of chlorination.

Alternative strategies for regioselective chlorination of phenols often employ specific catalyst systems to enhance selectivity for a particular isomer, although these are typically optimized for mono- or di-substitution. masterorganicchemistry.com Forcing conditions required for tetrachlorination can lead to the formation of undesired by-products, including ring cleavage products. nih.gov

Etherification Reactions: Formation of the Ethoxy Moiety

The formation of the ether linkage is a critical step in the synthesis. This is most commonly achieved via nucleophilic substitution, with the Williamson ether synthesis being the most prominent method in both laboratory and industrial settings. wikipedia.org

The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org The general mechanism is an SN2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.comwikipedia.org First, the phenol is deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the primary alkyl halide (in this case, an ethyl halide such as ethyl iodide or ethyl bromide), displacing the halide and forming the ether. youtube.com

The choice of base and solvent is crucial for reaction efficiency. Common bases include sodium hydroxide (B78521) (for more acidic phenols), sodium hydride (NaH), or potassium carbonate (K2CO3). youtube.comgordon.edugold-chemistry.org Solvents can range from the parent alcohol of the alkoxide to polar aprotic solvents like dimethylformamide (DMF) or butanone, which are effective for SN2 reactions. masterorganicchemistry.comgold-chemistry.org

| Parameter | Reagent/Condition | Purpose | Reference |

| Phenolic Substrate | Phenol or substituted phenol | Starting material containing the hydroxyl group. | gordon.edu |

| Base | NaOH, NaH, K₂CO₃ | Deprotonates the phenol to form the nucleophilic phenoxide ion. | youtube.comgordon.edugold-chemistry.org |

| Alkylating Agent | Ethyl iodide, Ethyl bromide | Provides the ethyl group for the ether linkage via SN2 reaction. | youtube.comgold-chemistry.org |

| Solvent | Butanone, DMF, Ethanol, THF | Provides the medium for the reaction; polar aprotic solvents are often preferred for SN2. | masterorganicchemistry.comgold-chemistry.org |

This interactive table summarizes the key components of the Williamson ether synthesis for phenol derivatives.

However, the etherification of highly chlorinated phenols like 2,3,5,6-tetrachlorophenol (B165523) presents unique challenges. The electron-withdrawing nature of the four chlorine atoms increases the acidity of the phenolic proton, making deprotonation easier. Conversely, the same inductive effect reduces the nucleophilicity of the resulting phenoxide ion. Furthermore, the chlorine atoms at the ortho positions (2 and 6) create significant steric hindrance around the oxygen atom, impeding the approach of the ethyl halide. Consequently, more forcing reaction conditions, such as higher temperatures, stronger bases, or the use of a phase-transfer catalyst, may be necessary to achieve a reasonable yield.

Multi-Step Synthetic Pathways and Route Optimization

Two primary synthetic routes can be proposed for 2,3,5,6-Tetrachloro-4-ethoxyphenol:

Route A: Chlorination of 4-Ethoxyphenol. This pathway begins with the etherification of hydroquinone (B1673460) to 4-ethoxyphenol, followed by exhaustive chlorination.

Hydroquinone → 4-Ethoxyphenol (Williamson Ether Synthesis)

4-Ethoxyphenol → this compound (Exhaustive Chlorination)

Route B: Etherification of 2,3,5,6-Tetrachlorophenol. This pathway starts with the chlorination of phenol to the desired tetrachloro-isomer, followed by etherification.

Phenol → 2,3,5,6-Tetrachlorophenol (Exhaustive Chlorination)

2,3,5,6-Tetrachlorophenol → this compound (Williamson Ether Synthesis)

Route Optimization: Route B is generally considered the more viable and controllable pathway. The synthesis and commercial availability of specific tetrachlorophenol isomers like 2,3,5,6-tetrachlorophenol sigmaaldrich.comwikipedia.orgnih.gov make it a more reliable starting material. This approach isolates the challenges of chlorination and etherification into discrete steps. Attempting to control the exhaustive chlorination of 4-ethoxyphenol (Route A) to yield a single, specific isomer is synthetically demanding and likely to result in a complex mixture of partially and fully chlorinated products, necessitating difficult purification steps. Therefore, optimizing the etherification of 2,3,5,6-tetrachlorophenol is the most practical approach.

Control of By-product Formation in Synthetic Processes

Controlling the formation of impurities is essential for ensuring the purity of the final product. The nature of the by-products depends on the chosen synthetic route.

If Route A (Chlorination of 4-ethoxyphenol) is followed, the primary by-products would be incompletely chlorinated species, such as di- and tri-chloro-4-ethoxyphenols. Over-chlorination is less of a concern as all available ring positions are substituted in the final product. However, under the harsh conditions required for exhaustive chlorination, ring-opening and the formation of α,β-unsaturated C4-dicarbonyl compounds can occur, significantly reducing the yield and complicating purification. nih.gov

In Route B (Etherification of 2,3,5,6-Tetrachlorophenol) , the main impurity is typically the unreacted starting material, 2,3,5,6-tetrachlorophenol, due to the low reactivity of the hindered phenoxide. Side reactions involving the ethylating agent, such as elimination to form ethylene, are possible but generally less significant under typical Williamson conditions with a primary halide. Careful optimization of reaction time, temperature, and stoichiometry is required to drive the reaction to completion and minimize residual starting material.

| Synthetic Route | Potential By-products | Control Strategy | Reference |

| A: Chlorination of 4-Ethoxyphenol | Incompletely chlorinated phenols (di-, tri-chloro isomers), Ring cleavage products | Precise control of chlorinating agent stoichiometry, reaction time, and temperature. Use of selective catalysts. | nih.gov |

| B: Etherification of 2,3,5,6-Tetrachlorophenol | Unreacted 2,3,5,6-tetrachlorophenol | Use of excess ethylating agent, optimized (forcing) reaction conditions (temperature, time), efficient base. | wikipedia.org |

This interactive table compares potential by-products and control strategies for the two main synthetic routes.

Synthesis of Deuterated or Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of this compound is valuable for mechanistic studies, metabolic fate analysis, and as internal standards in quantitative analysis. Deuterium (B1214612) labeling is a common strategy to probe reaction mechanisms or alter metabolic pathways. nih.gov

The most straightforward method to introduce a deuterium label into the ethoxy group is to use a deuterated ethylating agent in the Williamson ether synthesis (Route B). For example, reacting the sodium or potassium salt of 2,3,5,6-tetrachlorophenol with a commercially available deuterated ethyl halide, such as iodoethane-d₅ (CD₃CD₂I) or bromoethane-d₅, would yield 2,3,5,6-Tetrachloro-4-(ethoxy-d₅)phenol. This approach confines the label specifically to the ethyl group without altering the synthetic chemistry of the main pathway.

The synthesis would proceed as follows:

Deprotonation of 2,3,5,6-tetrachlorophenol with a base (e.g., NaH) in an aprotic solvent (e.g., THF).

Addition of the deuterated ethylating agent (e.g., iodoethane-d₅).

Reaction under optimized conditions (e.g., reflux) followed by standard workup and purification.

This method allows for the preparation of a high-purity labeled compound with the deuterium atoms located at a metabolically relevant position. beilstein-journals.orgunimi.it

Advanced Structural Elucidation of this compound Remains Elusive Due to Lack of Available Spectroscopic Data

A comprehensive analysis of the advanced structural and spectroscopic characteristics of the chemical compound this compound is currently hindered by a significant lack of publicly available scientific data. Despite extensive searches of chemical databases and scientific literature, specific high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for this particular compound could not be located. Such data is fundamental for the detailed structural elucidation and characterization as outlined in the requested article structure.

The intended article was to provide an in-depth analysis covering the following:

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Without HRMS data, the exact elemental composition of this compound cannot be definitively verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: This analysis would reveal the number of different types of protons, their chemical environments, and their connectivity within the molecule. For this compound, this would specifically allow for the characterization of the ethoxy group protons and the phenolic proton.

¹³C NMR Spectroscopy: This would identify the number of unique carbon atoms and their chemical environments, providing insight into the structure of the chlorinated benzene (B151609) ring and the ethoxy group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are essential for establishing the connectivity between protons (COSY), directly attaching protons to carbons (HSQC), and identifying longer-range correlations between protons and carbons (HMBC). This would be instrumental in confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy: While IR data for the parent compound, 2,3,5,6-tetrachlorophenol, is available and could offer some comparative insights into the characteristic vibrations of the tetrachlorinated ring, specific data for the ethoxy derivative is necessary to analyze the influence of the ethoxy group on the vibrational modes of the molecule, such as the C-O-C stretches.

The absence of this critical spectroscopic data prevents a scientifically rigorous and detailed discussion on the structural elucidation of this compound. The creation of the requested interactive data tables and in-depth analysis for each subsection is therefore not possible at this time. Further experimental research is required to generate the necessary data to fulfill the comprehensive structural analysis requested.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,3,5,6 Tetrachloro 4 Ethoxyphenol

Vibrational Spectroscopy Applications

Raman Spectroscopic Characterization

The vibrational modes of 2,3,5,6-Tetrachloro-4-ethoxyphenol can be probed using Raman spectroscopy, a non-destructive light scattering technique. This method provides valuable information about the molecular structure, identifying characteristic vibrations of the substituted benzene (B151609) ring and the ethoxy group.

Detailed analysis of the Raman spectrum would reveal specific bands corresponding to C-Cl stretching, C-C ring vibrations, C-O-C ether linkages, and C-H vibrations of the ethyl group. The high degree of chlorination is expected to significantly influence the position and intensity of the aromatic ring breathing modes. Due to the lack of specific, publicly available experimental Raman data for this compound, a representative table of expected vibrational frequencies cannot be provided at this time. Future experimental studies would be necessary to populate such a table.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

Such an analysis would elucidate the planarity of the tetrachlorinated benzene ring, the conformation of the ethoxy group relative to the ring, and the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. As no published crystallographic data for this specific compound is currently available, a table of crystallographic parameters cannot be generated.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions of the aromatic system. The extensive chlorination and the presence of the ethoxy and hydroxyl substituents will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted phenol (B47542).

Fluorescence spectroscopy would reveal the emission properties of the molecule after electronic excitation. The quantum yield and lifetime of fluorescence, if any, would provide insights into the de-excitation pathways. Currently, there is no specific experimental data on the electronic absorption and fluorescence of this compound in the public domain. Therefore, a data table for its electronic spectral properties cannot be presented.

Theoretical Chemistry and Computational Modeling of 2,3,5,6 Tetrachloro 4 Ethoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure and a precise determination of the molecular geometry.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. In the context of 2,3,5,6-Tetrachloro-4-ethoxyphenol, DFT is particularly useful for conformational analysis, which explores the different spatial arrangements of the atoms in the molecule and their relative energies.

Table 1: Hypothetical DFT Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O (phenol) bond length | ~1.37 Å |

| C-O (ether) bond length | ~1.38 Å |

| O-C (ethyl) bond length | ~1.44 Å |

| C-H (ethyl) bond length | ~1.10 Å |

| C-Cl bond length | ~1.73 - 1.74 Å |

| C-O-C (ether) bond angle | ~118° |

| C-C-O (phenol) bond angle | ~120° |

| C-C-Cl bond angle | ~119° - 121° |

| Dihedral Angle (C-C-O-C) | ~90° (for a stable conformer) |

Note: These values are illustrative and represent typical bond lengths and angles for similar aromatic ethers and chlorinated phenols as determined by DFT calculations. Actual values would require specific computation for this molecule.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the oxygen atoms of the phenol (B47542) and ether groups. This orbital represents the site from which the molecule is most likely to donate electrons in a chemical reaction, making it susceptible to attack by electrophiles. The LUMO, on the other hand, is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon-chlorine antibonding orbitals. This orbital represents the region where the molecule is most likely to accept electrons, making it a target for nucleophiles.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and more reactive. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These are estimated values based on typical FMO energies for chlorinated aromatic compounds. Precise values would need to be calculated using quantum chemical methods.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. ucdavis.edu MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational space in a solvent, such as water or an organic solvent. mdpi.com By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between different conformers and to determine the relative populations of each. This provides a more realistic understanding of the molecule's structure in solution compared to the gas-phase calculations from DFT.

Furthermore, MD simulations can be used to study the interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. This can provide insights into its solubility, partitioning behavior, and potential to bind to biological targets. The parameters for the force field used in MD simulations, which describe the interactions between atoms, can be derived from quantum chemical calculations to ensure accuracy. researchgate.netajchem-a.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. mdpi.com These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property for a series of related compounds.

For analogues of this compound, such as other polychlorinated phenols, QSPR models can be developed to predict various properties, including toxicity, bioaccumulation potential, and physicochemical properties like boiling point and water solubility. nih.gov The molecular descriptors used in these models can be derived from the compound's 2D structure (e.g., molecular weight, number of chlorine atoms) or from 3D structures obtained from computational chemistry (e.g., molecular surface area, dipole moment).

Once a robust QSPR model is developed and validated, it can be used to predict the properties of new or untested compounds, such as other chlorinated ethoxyphenol isomers. This approach is particularly valuable for screening large numbers of chemicals for potential environmental or health risks without the need for extensive experimental testing. nih.gov

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and intermediates involved, and to calculate the activation energies for each step.

For this compound, computational methods can be used to investigate plausible reaction pathways for its formation or degradation. For example, the etherification of 2,3,5,6-tetrachlorophenol (B165523) with an ethylating agent is a likely synthetic route. wikipedia.org Computational studies could model this reaction to determine the most favorable conditions and to understand the role of catalysts.

Similarly, the degradation of this compound in the environment, for instance through oxidation or reduction, can be studied computationally. By identifying the most likely degradation products and the energy barriers associated with their formation, these studies can provide valuable information about the persistence and fate of this compound in the environment.

Environmental Occurrence, Fate, and Transport of 2,3,5,6 Tetrachloro 4 Ethoxyphenol

Sources and Environmental Entry Pathways

Higher chlorinated phenols, such as tetrachlorophenols, are typically manufactured through the high-temperature chlorination of phenol (B47542) or of lower chlorinated phenols. cdc.gov The production of these compounds can result in impurities, including other isomers or chlorophenols with different degrees of chlorination. cdc.gov It is plausible that 2,3,5,6-Tetrachloro-4-ethoxyphenol could be formed as a minor by-product during such synthesis processes or during the production of other chemicals where tetrachlorophenols are used as precursors.

Another potential anthropogenic pathway is through the environmental transformation of other pollutants. For instance, 2,3,5,6-tetrachlorophenol (B165523) has been identified as a metabolite of the insecticide lindane and a fecal metabolite of 1,2,3,5-tetrachlorobenzene (B107539) in animal studies. nih.gov This precursor, once formed, could potentially undergo ethoxylation in the environment, though this specific transformation has not been documented. General sources of chlorophenols that could lead to the formation of precursors include effluents from pulp and paper mills using chlorine bleaching, and the chlorination of water for disinfection. cdc.govunl.ptafirm-group.com

Nature provides a strong precedent for the existence of complex halogenated phenols. A wide variety of these compounds are synthesized by microorganisms, particularly fungi and lichens. sibran.rusibran.ruresearchgate.netwikipedia.org Fungi are known to produce numerous chlorinated phenols, some of which are toxic to plants. sibran.ru Lichens, which are symbiotic organisms of fungi and algae, also generate a significant number of halogenated phenolic compounds. sibran.ruresearchgate.net

The biosynthesis of these natural halometabolites is typically catalyzed by haloperoxidase enzymes, which utilize halide ions (like chloride) and hydrogen peroxide to halogenate organic molecules. unl.ptsibran.ru Researchers have identified hundreds of halogenated metabolites of phenolic nature produced by fungi and lichens, including depsides, depsidones, and other complex structures. sibran.rusibran.ru While the natural occurrence of this compound itself has not been reported, the documented ability of fungi to synthesize a vast array of chlorinated phenols suggests that such complex structures are well within the biosynthetic capabilities of the natural world. sibran.ru

Environmental Distribution and Compartmentalization

The environmental distribution of this compound is dictated by its physical and chemical properties. Lacking direct experimental data for this specific compound, its behavior is inferred from the known properties of other tetrachlorophenols and highly chlorinated phenols. Key properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) determine how a chemical partitions between air, water, and soil. cdc.gov

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility | log Kow | Vapor Pressure (mmHg) |

|---|---|---|---|---|---|

| 4-Chlorophenol (B41353) | 128.56 | 43 | Soluble | 2.39 | 0.14 |

| 2,4-Dichlorophenol (B122985) | 163.00 | 45 | Slightly Soluble | 3.06 | 0.13 |

| 2,4,6-Trichlorophenol (B30397) | 197.45 | 69 | Slightly Soluble | 3.72 | 0.03 |

| 2,3,4,5-Tetrachlorophenol | 231.89 | 116-117 | <1 mg/mL | 4.21 | 0.000339 |

| Pentachlorophenol (B1679276) | 266.34 | 190 | Slightly Soluble | 5.12 | 0.00017 |

Data sourced from references cdc.govnih.govepa.gov. This table illustrates general trends; specific values may vary slightly between sources.

Chlorinated phenols are known to be moderately volatile, which allows them to enter the atmosphere from contaminated soil or water surfaces. tandfonline.com The atmospheric fate of these compounds is governed by two primary degradation processes: reaction with photochemically generated hydroxyl (OH) radicals and direct photolysis by sunlight. tandfonline.com For lower chlorinated phenols, reaction with OH radicals is the dominant removal pathway. tandfonline.com As the degree of chlorine substitution increases, the rate of reaction with OH radicals decreases, and photolysis becomes a more significant degradation route. tandfonline.com For pentachlorophenol, photolysis is the main atmospheric reaction channel. tandfonline.com Given its high degree of chlorination, this compound would likely be susceptible to photolysis.

Once in the atmosphere, these compounds can be transported over distances and subsequently removed through wet deposition (in rain and snow) or dry deposition. nih.gov Residues of pentachlorophenol, for example, have been detected in snow and rain samples, confirming their presence in the atmospheric cycle.

Chlorophenols enter aquatic systems primarily through industrial waste discharges, agricultural runoff, and leaching from contaminated sites. cdc.govnih.gov Their behavior in water is influenced by several factors. The pH of the water is critical, as it affects the compound's degree of ionization. cdc.govunl.pt Under neutral to alkaline conditions, chlorophenols exist as phenolate (B1203915) ions, which are more soluble in water and thus more mobile. cdc.govunl.pt

The persistence of chlorophenols in water is related to their structure. Generally, as the number of chlorine atoms on the phenol ring increases, water solubility decreases, while the tendency to adsorb to sediment and bioaccumulate in aquatic organisms increases. cdc.gov Biodegradation rates also tend to decrease with higher chlorination, making compounds like tetrachlorophenols moderately persistent in the environment. cdc.gov Photolysis can be an important degradation process, especially near the water surface. cdc.gov Due to its high lipophilicity, indicated by an inferred high log Kow value similar to other tetrachlorophenols, this compound would be expected to partition from the water column into sediments and bioaccumulate in aquatic life. iwaponline.com

Soil and sediment are recognized as significant environmental sinks for the more hydrophobic and persistent chlorinated phenols. iwaponline.comdiva-portal.org Contamination of terrestrial environments can occur via the use of pesticides, disposal of industrial wastes, and atmospheric deposition. nih.govdiva-portal.org

The mobility and fate of chlorophenols in soil are governed by their strong tendency to adsorb to soil organic matter and clay particles. cdc.govdiva-portal.org This adsorption is pH-dependent; under acidic conditions, the non-ionized form dominates, which binds more tightly to soil, reducing its mobility and leaching potential. cdc.gov Under more alkaline conditions, the more soluble ionic form is prevalent, increasing its mobility in soil water. cdc.gov The resistance to microbial degradation generally increases with the degree of chlorination, leading to greater persistence in the soil environment. cdc.govacs.org Therefore, this compound is expected to be relatively immobile and persistent in soils, particularly those rich in organic matter. diva-portal.org

Environmental Biotransformation and Degradation Pathways

The breakdown of this compound in the environment is primarily driven by microbial activity, with distinct mechanisms operating under anaerobic and aerobic conditions.

Anaerobic Microbial Dehalogenation Mechanisms

Under anaerobic conditions, the primary route of biotransformation for chlorinated phenolic compounds is reductive dechlorination, a process where chlorine atoms are sequentially replaced by hydrogen atoms. nih.gov This process is crucial for the breakdown of highly chlorinated phenols, which are often resistant to aerobic degradation. nih.gov

Following a potential initial de-ethoxylation to 2,3,5,6-tetrachlorophenol, the molecule would undergo sequential reductive dechlorination. Studies on the anaerobic degradation of pentachlorophenol (PCP) have shown that it can be dechlorinated to 2,3,5,6-tetrachlorophenol (2,3,5,6-TeCP), which is then further transformed. nih.gov One identified pathway shows the degradation of 2,3,5,6-TeCP to 2,3,5-trichlorophenol. oregonstate.edu Research on the dechlorination of 2,3,5,6-tetrachlorobiphenyl, a structurally similar compound, has demonstrated a preference for the removal of ortho chlorines. cdc.gov Based on these analogous pathways, a likely reductive dechlorination sequence for 2,3,5,6-tetrachlorophenol is proposed in the table below.

| Step | Precursor Compound | Dechlorination Product |

| 1 | 2,3,5,6-Tetrachlorophenol | 2,3,5-Trichlorophenol |

| 2 | 2,3,5-Trichlorophenol | 3,5-Dichlorophenol |

| 3 | 3,5-Dichlorophenol | 3-Chlorophenol |

| 4 | 3-Chlorophenol | Phenol |

This table presents a putative degradation pathway based on existing literature for analogous compounds.

Aerobic Microbial Degradation Considerations (Extrapolation from Analogues)

Aerobic degradation of highly chlorinated phenols like tetrachlorophenols is a known process carried out by various bacteria. nih.govnih.gov While specific studies on this compound are scarce, the aerobic metabolism of other tetrachlorophenol isomers can provide insights. Generally, aerobic degradation of polychlorinated phenols is initiated by monooxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorinated catechols or hydroquinones. nih.govarizona.edu These intermediates then undergo ring cleavage, followed by further degradation. oregonstate.edu

Several bacterial genera, including Sphingomonas and Nocardioides, have been shown to degrade 2,3,4,6-tetrachlorophenol (B30399), utilizing it as a sole source of carbon and energy. nih.gov It is plausible that similar enzymatic machinery could act on 2,3,5,6-tetrachlorophenol, likely following the initial de-ethoxylation. The presence of the ethoxy group might influence the initial enzymatic attack, but once transformed to the corresponding phenol, the degradation would likely proceed through established pathways for tetrachlorophenols.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic processes, such as photolysis and hydrolysis, can contribute to the transformation of this compound in the environment. The rate constant for the vapor-phase reaction of 2,3,5,6-tetrachlorophenol with photochemically-produced hydroxyl radicals has been estimated, suggesting an atmospheric half-life of about 10 days. nih.gov In aquatic environments, photolysis is considered an important degradation pathway for pentachlorophenol, leading to the formation of tetrachlorophenols. who.int It is reasonable to assume that this compound would also be susceptible to photolytic degradation, particularly in sunlit surface waters.

Hydrolysis of the ether bond in this compound could also occur, leading to the formation of 2,3,5,6-tetrachlorophenol and ethanol. While specific data on the hydrolysis rates for this compound are not available, the process is generally influenced by pH and temperature.

Bioaccumulation and Bioconcentration Potential in Environmental Matrices (Excluding Human Systems)

The potential for this compound to accumulate in living organisms is a key aspect of its environmental risk profile. The bioconcentration factor (BCF) is a common metric used to assess this potential. For chlorinated phenols, BCF values are influenced by the degree of chlorination and the pH of the surrounding water. nih.gov

While specific BCF data for this compound are not available, studies on other tetrachlorophenol isomers provide valuable insights. For instance, the BCF for 2,3,4,6-tetrachlorophenol in carp (B13450389) has been measured to be in the range of 25 to 95, indicating a low to moderate potential for bioconcentration. nih.gov Generally, the bioaccumulation potential of chlorophenols increases with the number of chlorine atoms. osti.gov The lipophilicity of the compound, often expressed as the octanol-water partition coefficient (log Kow), is a key determinant of its bioaccumulation potential. The presence of the ethoxy group in this compound may influence its lipophilicity and, consequently, its bioaccumulation behavior compared to its phenol analogue.

Mechanistic Studies on 2,3,5,6 Tetrachloro 4 Ethoxyphenol and Its Analogues

Dehalogenation Mechanisms (Reductive, Oxidative)

Dehalogenation, the removal of a halogen atom from a molecule, is a critical step in the degradation of chlorinated phenols. This process can occur through either reductive or oxidative pathways, each with distinct mechanistic features.

Reductive Dehalogenation: In anaerobic environments, reductive dehalogenation is a key transformation pathway for chlorophenols. This process involves the replacement of a chlorine atom with a hydrogen atom, effectively using the chlorinated compound as an electron acceptor. nih.govnih.gov Studies on various chlorophenols have shown that this reaction is often mediated by specific microorganisms. For instance, the sulfate-reducing bacterium Desulfomonile tiedjei DCB-1 has been shown to reductively dehalogenate pentachlorophenol (B1679276) to 2,4,6-trichlorophenol (B30397) by removing meta-chlorine substituents. nih.gov The process requires an electron donor, such as formate, and is catalyzed by living cells. nih.gov Generally, more highly chlorinated phenols are more readily dechlorinated. nih.gov The specificity of dehalogenation can depend on the position of the chlorine atoms on the aromatic ring, with different microorganisms exhibiting preferences for ortho, meta, or para positions. nih.govyoutube.com For hydroxy-substituted aromatic compounds, dehalogenation is often faster for ortho and para halogens. nih.gov

Oxidative Dehalogenation: In aerobic environments, oxidative dehalogenation is a common mechanism. This process is often initiated by oxidoreductive enzymes, such as laccases and peroxidases, which catalyze oxidative coupling reactions. nih.gov During these reactions, phenoxy radicals are formed as intermediates. The release of chloride ions occurs when the unpaired electron of a free radical is located at a chlorine-substituted carbon on the aromatic ring. nih.gov This has been observed in the polymerization of chlorophenols and their binding to humic acid, catalyzed by enzymes and inorganic catalysts like birnessite (a manganese oxide). nih.gov For example, the oxidative dehalogenation of 2,4,6-trichlorophenol (TCP) can be catalyzed by heme-containing peroxidases, leading to the formation of 2,6-dichlorobenzoquinone. nih.gov The mechanism involves a two-step, single-electron oxidation pathway, generating a phenoxy radical and then a positively charged dienone, which subsequently reacts with water. nih.gov

Ether Cleavage Mechanisms

The cleavage of the ether bond in alkoxylated phenols like 2,3,5,6-Tetrachloro-4-ethoxyphenol is a significant degradation step. This can occur through chemical or biological means.

Chemically, ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. masterorganicchemistry.com The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.comnih.gov In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is first protonated, making it a better leaving group. nih.govmdpi.com

SN2 Mechanism: For ethers with primary alkyl groups, the cleavage generally follows an SN2 pathway where a nucleophile (e.g., a halide ion) attacks the less sterically hindered carbon atom. nih.govbiorxiv.org

SN1 Mechanism: For ethers with tertiary alkyl groups, the cleavage is more likely to occur through an SN1 mechanism, involving the formation of a stable carbocation intermediate. nih.govbiorxiv.org

A study on the selective methoxy (B1213986) ether cleavage of 2,6-dimethoxyphenol (B48157) using aluminum chloride as a Lewis acid catalyst proposed a mechanism involving the formation of a "double complex" where the aluminum chloride coordinates with both the hydroxyl and methoxy groups, making the methoxy carbon highly susceptible to nucleophilic attack. nih.gov This suggests that the electronic environment of the aromatic ring significantly influences the cleavage mechanism. For aryl alkyl ethers, cleavage always results in a phenol (B47542) and an alkyl halide because the carbon-oxygen bond of the aryl group is stronger and sp2-hybridized carbons are not susceptible to SN1 or SN2 reactions. masterorganicchemistry.comlibretexts.org

Ring Transformation and Cleavage Pathways

Following initial transformations like dehalogenation and ether cleavage, the aromatic ring of chlorophenols becomes susceptible to cleavage. This is a crucial step in the complete mineralization of these compounds.

In many bacterial degradation pathways, the aromatic ring is first hydroxylated to form a catechol or a hydroquinone (B1673460) derivative. For instance, the degradation pathway of 2,4-dichlorophenoxyacetic acid (2,4-D) involves the formation of 2,4-dichlorophenol (B122985), which is then hydroxylated to 3,5-dichlorocatechol (B76880). nih.gov This dichlorocatechol then undergoes ring cleavage by a dioxygenase enzyme. nih.govnih.gov

The ring cleavage can occur through two main pathways:

Ortho-cleavage: The bond between the two hydroxyl-bearing carbons is broken.

Meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken.

The resulting intermediates are then further metabolized through various pathways, eventually leading to compounds that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov For example, the metabolism of 3,5-dichlorocatechol can proceed through the formation of α-chloromaleylacetate. nih.gov

Enzymatic Biotransformation Mechanisms (e.g., Methylation, Hydroxylation, Dechlorination from Microbial Studies)

Microorganisms have evolved a diverse array of enzymes to transform chlorophenols. These enzymatic reactions include methylation, hydroxylation, and dechlorination.

Methylation: A common biotransformation pathway for chlorophenols is O-methylation, which converts the phenolic hydroxyl group to a methoxy group, forming a chloroanisole. Studies on the metabolism of 2,3,4,6-tetrachlorophenol (B30399) by microorganisms from broiler house litter have identified the formation of the corresponding tetrachloroanisole. nih.gov This methylation is a detoxification mechanism for some fungi, such as Aspergillus and Penicillium species. nih.gov

Hydroxylation: Hydroxylation is a key initial step in the aerobic degradation of many aromatic compounds. Monooxygenase and dioxygenase enzymes introduce one or two hydroxyl groups onto the aromatic ring, respectively. This increases the reactivity of the ring and facilitates subsequent cleavage. The degradation of 2,4-D, for instance, involves a 2,4-dichlorophenol hydroxylase that converts 2,4-dichlorophenol to dichlorocatechol. nih.gov

Dechlorination: As discussed in section 6.1, enzymatic dechlorination is a critical process. In Sphingobium chlorophenolicum, the degradation of pentachlorophenol proceeds through tetrachlorohydroquinone (B164984). A key enzyme, tetrachlorohydroquinone dehalogenase, catalyzes the reductive dehalogenation of tetrachlorohydroquinone to 2,6-dichlorohydroquinone. nih.gov This enzyme is part of the glutathione (B108866) S-transferase superfamily and utilizes glutathione in a complex reaction mechanism. nih.gov Other enzymes like laccases and peroxidases can also mediate oxidative dechlorination. nih.govbiorxiv.org

The table below summarizes findings from microbial studies on the transformation of tetrachlorophenol isomers.

| Microorganism(s) | Substrate | Key Transformation(s) | Product(s) | Reference(s) |

| Sphingomonas sp. K74, Nocardioides sp. K44 | 2,3,4,6-Tetrachlorophenol | Mineralization, Dechlorination | Inorganic chloride | nih.gov |

| Microorganisms from broiler house litter (e.g., Aspergillus, Penicillium) | 2,3,4,6-Tetrachlorophenol | Methylation | 2,3,4,6-Tetrachloroanisole | nih.gov |

| Sphingobium chlorophenolicum | Tetrachlorohydroquinone | Reductive Dehalogenation | Trichlorohydroquinone | nih.gov |

Reactive Intermediates and Transition State Analysis

The transformation of this compound and its analogues proceeds through various short-lived, highly reactive intermediates. The nature of these intermediates depends on the specific reaction mechanism.

In oxidative dehalogenation reactions catalyzed by peroxidases, phenoxy radicals are key intermediates. nih.gov These are formed by the one-electron oxidation of the phenolic hydroxyl group. The distribution of the unpaired electron in these radicals determines the subsequent reaction, which can include polymerization or dehalogenation. nih.gov The transition state for this process involves the interaction of the substrate with the oxidized form of the enzyme, such as Compound I in heme peroxidases. nih.gov

In acid-catalyzed ether cleavage following an SN1 pathway, a carbocation intermediate is formed from the alkyl group of the ether. nih.gov The stability of this carbocation is a determining factor for the reaction pathway. For SN2 reactions, the transition state involves a pentacoordinate carbon atom as the nucleophile attacks and the leaving group departs simultaneously.

During reductive dehalogenation , the mechanism can involve the formation of a glutathione conjugate . In the case of tetrachlorohydroquinone dehalogenase, the reaction is proposed to proceed through the ketonization of the substrate to form 2,3,5,6-tetrachloro-4-hydroxycyclohexa-2,4-dienone, followed by the elimination of HCl to yield trichlorobenzoquinone. This quinone is then attacked by glutathione. nih.gov

Understanding these reactive intermediates and their corresponding transition states is fundamental to elucidating the complete reaction pathways and the factors that control the rate and selectivity of the transformation of these chlorinated pollutants.

Advanced Analytical Methodologies for 2,3,5,6 Tetrachloro 4 Ethoxyphenol Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone for separating 2,3,5,6-tetrachloro-4-ethoxyphenol from complex mixtures, allowing for its unambiguous identification and quantification. Gas and liquid chromatography, coupled with advanced detectors, are the most powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds like chlorinated phenols. nih.govuctm.edu For this compound, which contains a polar phenolic hydroxyl group, analysis by GC often requires a prior derivatization step to increase its volatility and thermal stability. nih.gov The compound is separated based on its boiling point and interaction with a capillary column before being detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions. uctm.edu

GC-MS systems, particularly those with a triple quadrupole (MS/MS) detector, offer high selectivity and sensitivity by using modes like selected ion monitoring (SIM) or multiple reaction monitoring (MRM). uctm.edu These modes reduce matrix interference and allow for detection at ultra-trace levels, which is crucial for environmental monitoring. uctm.eduthermofisher.com The choice of a high-performance, thermally stable capillary column, such as a TraceGOLD TG-Dioxin column, is critical for achieving good peak shapes and baseline resolution of target analytes. thermofisher.com

Below is a table summarizing typical GC-MS parameters that could be adapted for the analysis of derivatized this compound, based on established methods for similar chlorinated phenols. thermofisher.com

| Parameter | Setting | Purpose |

| Injection Mode | Splitless with surge | To transfer the maximum amount of analyte onto the column for trace analysis. thermofisher.com |

| Inlet Temperature | 220-250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. thermofisher.comlibretexts.org |

| Carrier Gas | Helium | Inert gas that carries the sample through the column; used at a constant flow rate. thermofisher.com |

| Column | e.g., Thermo Scientific™ TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) | A long, narrow capillary column providing high-resolution separation of complex mixtures. thermofisher.com |

| Oven Program | Temperature ramp (e.g., 140°C hold, ramp to 320°C) | A programmed temperature gradient is used to separate compounds with different boiling points. nih.gov |

| MS Detector | Triple Quadrupole (TSQ) or Single Quadrupole | Provides mass analysis. Triple quadrupole allows for highly selective MRM scans. thermofisher.com |

| Ion Source | Advanced Electron Ionization (AEI) | Fragments the analyte molecules into characteristic ions for detection. thermofisher.com |

| Ion Source Temp. | 250 °C | Maintains the ion source at a constant high temperature to ensure consistent ionization. s4science.at |

| Acquisition Mode | SIM or MRM | Increases sensitivity and selectivity by monitoring only specific ion fragments characteristic of the analyte. uctm.edu |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly suitable for compounds that are non-volatile or thermally unstable in their underivatized form. sielc.com Analytical standards for similar compounds like 2,3,4,6-tetrachlorophenol (B30399) are available and specified as suitable for HPLC analysis, suggesting this method's applicability. sigmaaldrich.com

For this compound, a reversed-phase (RP) HPLC method would be the most common approach. In RP-HPLC, the analyte is separated based on its hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, can be adjusted to optimize the separation. sielc.com

Advanced detectors enhance the sensitivity and selectivity of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector can be used, as phenolic compounds absorb ultraviolet light. For higher sensitivity and confirmation, HPLC can be coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS), which provides structural information and allows for very low detection limits.

A general HPLC method for a related compound, 4-ethoxyphenol (B1293792), can be adapted for this compound. sielc.com

| Parameter | Setting | Purpose |

| Column | C18 (e.g., 150 x 4 mm, 5 µm) | A common reversed-phase column where separation is based on hydrophobic interactions. |

| Mobile Phase | Acetonitrile and Water (with acidifier like phosphoric or formic acid) | A polar mobile phase. The ratio is optimized for analyte retention and separation. Formic acid is used for MS compatibility. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures. |

| Flow Rate | 1.0 mL/min | The rate at which the mobile phase passes through the column. |

| Detector | UV/VIS, DAD, or Mass Spectrometer (MS) | UV/VIS and DAD detect compounds based on light absorbance. MS provides mass information for higher certainty. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Sample Preparation and Extraction Techniques for Complex Matrices

Before instrumental analysis, this compound must be isolated and concentrated from its sample matrix (e.g., water, soil, tissue), which can contain numerous interfering substances.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. chemcoplus.co.jpnih.gov It is preferred over traditional liquid-liquid extraction because it is faster, uses smaller volumes of organic solvents, and can provide cleaner extracts. researchgate.net For chlorinated phenols in aqueous samples, SPE is highly effective. researchgate.netresearchgate.net

The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix passes through. After a washing step to remove residual interferences, the analyte is eluted with a small volume of an organic solvent. The choice of sorbent is critical; for phenolic compounds, reversed-phase sorbents like C18 or polymeric sorbents like polystyrene-divinylbenzene are commonly used. researchgate.netresearchgate.net The sample's pH is often adjusted to an acidic value (e.g., pH 2) to ensure the phenolic compounds are in their neutral, less polar form, which enhances their retention on nonpolar sorbents. researchgate.netiwaponline.com

The following table summarizes conditions used in SPE for chlorinated phenols from water samples. researchgate.netiwaponline.com

| Parameter | Condition | Purpose |

| Sorbent Type | C18 or Polystyrene-divinylbenzene (e.g., Envi-18, Bond Elut ENV) | Nonpolar or polymeric sorbents that retain phenolic compounds from aqueous solutions. researchgate.netiwaponline.com |

| Sorbent Mass | 500-1000 mg | The amount of sorbent needed depends on the sample volume and analyte concentration. researchgate.net |

| Sample pH | Acidified to pH 2 | To ensure phenols are in their protonated form, increasing retention on the nonpolar sorbent. researchgate.netiwaponline.com |

| Conditioning Solvent | Methanol, followed by ultrapure water | To activate the sorbent and ensure proper interaction with the aqueous sample. iwaponline.com |

| Elution Solvent | Methanol, Ethyl Acetate (B1210297), or a mixture | A solvent strong enough to desorb the analyte from the sorbent. iwaponline.com |

| Elution Volume | 3-5 mL | A small volume is used to obtain a concentrated extract. researchgate.netiwaponline.com |

Derivatization Methods for Enhanced Volatility and Detection

Derivatization is a chemical reaction that modifies an analyte to make it suitable for a specific analytical method, most notably GC. research-solution.com For phenols like this compound, the polar hydroxyl (-OH) group can cause poor peak shape and adsorption in the GC system. nih.govgcms.cz Derivatization converts the -OH group into a less polar, more volatile ether or ester group. research-solution.comgcms.cz This process improves chromatographic performance, thermal stability, and often enhances detector response, especially for electron capture detectors (ECD). gcms.cz

Common derivatization reactions for phenols include:

Silylation: This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govchemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used. chemcoplus.co.jpresearch-solution.com

Acylation: This involves reacting the phenol (B47542) with an anhydride (B1165640), such as acetic anhydride or a perfluorinated anhydride. gcms.cz Acetic anhydride forms an acetate ester, while reagents like heptafluorobutyric anhydride (HFBA) create highly fluorinated derivatives that are extremely sensitive to an electron capture detector (ECD). s4science.atgcms.cz

Alkylation/Etherification: This converts the phenol to an ether. Reagents like pentafluorobenzyl bromide (PFBBr) react with the phenolic group to form a pentafluorobenzyl ether, which is also highly responsive to an ECD. nih.govresearch-solution.com

| Derivatization Reagent | Derivative Formed | Key Advantages |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Powerful reagent, produces volatile derivatives. chemcoplus.co.jpresearch-solution.com |

| Acetic Anhydride | Acetate ester | Stable derivative, suitable for GC analysis. s4science.at |

| PFBBr (Pentafluorobenzyl bromide) | Pentafluorobenzyl ether | Produces highly volatile and stable derivatives ideal for trace analysis with an Electron Capture Detector (ECD). research-solution.comgcms.cz |

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and one of the most accurate techniques for quantifying chemical compounds. researchgate.net The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample before any extraction or cleanup steps. nih.govnih.gov This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the native (unlabeled) analyte.

As the sample is processed, any loss of the native analyte is mirrored by a proportional loss of the labeled internal standard. nih.gov During the final MS analysis, the instrument distinguishes between the native and labeled forms based on their mass difference. The concentration of the native analyte is then calculated from the measured ratio of the two forms. researchgate.netnih.gov

This approach effectively corrects for matrix effects and variations in extraction recovery, leading to highly accurate and precise results. nih.gov IDMS, typically coupled with GC-MS or LC-MS, has been successfully applied to the determination of other environmental phenols like bisphenol A and alkylphenols in complex matrices. nih.govdphen1.com For this compound, a custom-synthesized, stable isotope-labeled analog would be required to implement this powerful quantitative technique.

Method Validation and Quality Assurance in Environmental Monitoring

The reliable detection and quantification of this compound in environmental matrices are contingent upon the implementation of rigorous method validation and quality assurance/quality control (QA/QC) protocols. These procedures are essential to ensure that the analytical data generated are accurate, precise, and legally defensible. The validation process establishes, through scientific evidence, that an analytical method is fit for its intended purpose.

Method validation for this compound encompasses the evaluation of several key performance characteristics. These include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally identify and quantify the target analyte in the presence of other components, such as impurities, degradation products, or matrix constituents. This is particularly crucial in complex environmental samples where numerous other chlorinated phenols or related compounds may be present. Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (MS), offer high specificity.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. A linear calibration curve is established by analyzing a series of standard solutions of known concentrations. For example, in the analysis of related chlorophenols, calibration curves have shown excellent linearity with correlation coefficients (r²) greater than 0.99.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked matrix samples. In these studies, a known amount of this compound is added to a blank environmental sample (e.g., water or soil), which is then processed and analyzed. The percentage of the added analyte that is detected is the recovery. For similar compounds like 2,3,4,6-tetrachlorophenol, average recoveries of 89.17% to 100.58% have been reported in wastewater samples.

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD). It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of phenolic compounds, RSD values are often expected to be below 15%.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with a specified level of accuracy and precision. For a related compound, 2,3,4,6-tetrachlorophenol, an analytical detection limit of 1.5 ng per injection has been reported, with a reliable quantitation limit of 0.15 µg per sample. osha.gov

The following table summarizes typical method validation parameters for the analysis of tetrachlorophenols in environmental samples, which can be considered indicative for this compound analysis.

| Parameter | Typical Value/Range | Analytical Technique | Matrix |

| Linearity (r²) | > 0.99 | HPLC-DAD | Water |

| Accuracy (Recovery) | 85 - 115% | GC-MS | Soil |

| Precision (RSD) | < 15% | GC-ECD | Water |

| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | HPLC-MS/MS | Water |

| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/L | HPLC-MS/MS | Water |

This table presents illustrative data based on the analysis of similar chlorinated phenols and serves as a guideline for the expected performance of a validated method for this compound.

Quality Assurance in environmental monitoring involves a comprehensive set of procedures to ensure that the entire process, from sample collection to data reporting, is of known and documented quality. Key QA elements include the routine analysis of quality control (QC) samples, such as method blanks, laboratory control samples, and matrix spikes/matrix spike duplicates.

Method Blanks are analyte-free matrices that are carried through the entire sample preparation and analysis process. They are used to assess potential contamination from the laboratory environment or reagents.

Laboratory Control Samples (LCS) are blank samples spiked with a known concentration of the analyte. The analysis of LCS provides evidence that the laboratory is capable of performing the method acceptably.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD) are replicate environmental samples to which a known amount of the analyte is added. They are used to evaluate the effect of the sample matrix on the analytical method's performance.

Participation in interlaboratory comparison studies or proficiency testing (PT) programs is another critical component of a robust quality assurance program. europa.eu In these studies, a central organizer distributes a common sample to multiple laboratories for analysis. iisnl.com The results are then compared to a reference value to assess the proficiency of each laboratory. For instance, a proficiency test for chlorinated phenols in leather, which included 2,3,5,6-tetrachlorophenol (B165523), demonstrated good compliance among participating laboratories, highlighting the value of such programs in ensuring data quality. iisnl.com

The following table provides an example of results from a proficiency test for 2,3,5,6-tetrachlorophenol in a solid matrix.

| Parameter | Value |

| Number of Participants | 75 |

| Assigned Value | 0.85 mg/kg |

| Standard Deviation for Proficiency Assessment | 0.128 mg/kg |

| Consensus of Participants' Results | 0.84 mg/kg |

| Reproducibility Standard Deviation | 0.15 mg/kg |

This table is based on data from an interlaboratory study on chlorinated phenols and illustrates the type of information generated in proficiency testing. iisnl.com

Q & A

Q. What are the recommended analytical techniques for structural characterization of 2,3,5,6-Tetrachloro-4-ethoxyphenol, and how can conflicting spectral data be resolved?

- Methodological Answer : Structural characterization should combine nuclear magnetic resonance (NMR) (¹H/¹³C and DEPT for functional group identification), mass spectrometry (MS) (high-resolution LC-MS for molecular ion confirmation), and infrared spectroscopy (IR) (to detect C-O-C ether stretches and Cl substituents). For conflicting data, cross-validate using gas chromatography-mass spectrometry (GC-MS) under electron ionization (EI) or chemical ionization (CI) modes . Discrepancies in fragmentation patterns (e.g., solvent interactions during MS analysis) require controlled solvent systems and replicate runs .

Q. How can researchers ensure the stability of this compound during experimental storage?

- Methodological Answer : Store the compound in amber glass vials under inert gas (N₂/Ar) at −20°C to prevent photodegradation and oxidation. Monitor stability via HPLC-UV at 240–260 nm (λmax for chlorophenols) . Avoid aqueous solutions unless buffered at pH 5–6, as alkaline conditions may hydrolyze the ethoxy group .

Advanced Research Questions

Q. What experimental approaches are effective in studying the environmental degradation pathways of this compound in soil matrices?

- Methodological Answer : Use microcosm studies with spiked soil samples under controlled aerobic/anaerobic conditions. Analyze degradation products via GC-MS or LC-QTOF-MS to identify intermediates like dechlorinated phenols or ethoxy-cleaved derivatives . Isotopic labeling (e.g., ¹³C-ethoxy) can track metabolic pathways. Note that conflicting reports on degradation rates may arise from soil organic matter content, requiring normalization to total organic carbon (TOC) .

Q. How does the ethoxy substituent in this compound influence its toxicity profile compared to non-etherified chlorophenols?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) comparing the compound to analogs like 2,3,5,6-Tetrachlorophenol. The ethoxy group may reduce acute toxicity by slowing membrane permeability but increase bioaccumulation potential due to lipophilicity (logP ~4.2 estimated via EPI Suite). Use QSAR models to predict endocrine disruption potential, cross-referencing with EPA’s Endocrine Disruptor Screening Program data .

Q. What strategies mitigate contradictions in reported metabolite identification for this compound in mammalian systems?

- Methodological Answer : Employ untargeted metabolomics with collision-induced dissociation (CID) MS/MS libraries and stable isotope tracers (e.g., ³⁶Cl-labeled compound). For example, evidence from TCNB metabolism studies shows mercapturic acid conjugates may form but require optimized extraction protocols to avoid false negatives . Discrepancies in metabolite detection (e.g., aminophenol derivatives) may stem from interspecies enzyme variability; use human hepatocyte models for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.